7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Descripción general

Descripción

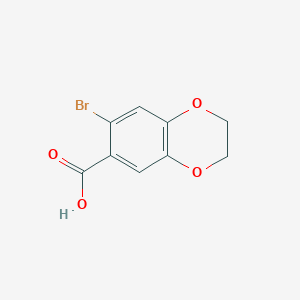

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzodioxine, featuring a bromine atom at the 7th position and a carboxylic acid group at the 6th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the bromination of 1,4-benzodioxane followed by alkoxycarbonylation. The bromination is carried out using bromine in acetic acid, while the alkoxycarbonylation reaction employs sodium tert-butoxide in the presence of carbon monoxide to yield the desired carboxylic acid derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the bromine atom.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Drug Development :

- Anti-inflammatory Properties : Research has indicated that 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid may exhibit anti-inflammatory effects by modulating cellular signaling pathways involved in inflammation .

- Antimicrobial Activity : The compound has been studied for its potential to inhibit microbial growth, making it a candidate for developing new antimicrobial agents .

- Cancer Research : Ongoing research focuses on its effects on cancer cell proliferation, with preliminary studies suggesting it may inhibit pathways associated with tumor growth .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and oxidation reactions. This versatility makes it valuable in organic chemistry for constructing novel compounds.

Material Science

In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its properties can enhance the performance of these materials in various applications, including protective coatings and composite materials .

Agricultural Chemistry

The compound is also explored for its potential in agricultural chemistry. It may contribute to formulating agrochemicals like pesticides and herbicides that are more environmentally friendly while maintaining effectiveness against pests .

Analytical Chemistry

In analytical chemistry, this compound is employed in methods to detect and quantify specific substances. This application aids researchers in quality control and compliance testing across various industries .

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to this compound that share structural similarities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | Chlorine instead of bromine | Potentially different biological activity |

| 6-Hydroxy-7-bromo-2,3-dihydrobenzo[b][1,4]dioxin | Hydroxyl group at position 6 | Increased solubility and potential for hydrogen bonding |

| 5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin | Bromination at position 5 | Different reactivity profile due to positional changes |

These compounds illustrate variations in halogen substitution and functional groups that may influence their reactivity and biological properties.

Mecanismo De Acción

The exact mechanism of action of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the detailed molecular mechanisms involved .

Comparación Con Compuestos Similares

- 7-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde

- 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Comparison: Compared to these similar compounds, 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to its specific substitution pattern and functional groups.

Actividad Biológica

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS Number: 59820-91-6) is a compound belonging to the benzodioxane family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, focusing on its potential therapeutic applications.

The molecular formula of this compound is C9H7BrO4, with a molecular weight of 259.06 g/mol. The compound features a bromine atom at the 7-position and a carboxylic acid functional group at the 6-position, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrO4 |

| Molecular Weight | 259.06 g/mol |

| CAS Number | 59820-91-6 |

| Purity | ≥97% |

Synthesis and Characterization

The synthesis of this compound typically involves bromination of the corresponding benzodioxane derivative followed by carboxylation reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of the compound .

Antioxidant Activity

Research indicates that compounds within the benzodioxane class exhibit significant antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in various studies. Compounds with similar structures have demonstrated efficacy against a range of pathogens, including bacteria and fungi. This suggests that this compound may also possess similar antimicrobial properties .

Anti-inflammatory Effects

One of the notable biological activities attributed to benzodioxane derivatives is their anti-inflammatory potential. A study highlighted that analogs bearing specific substituents exhibited significant inhibition of inflammatory pathways. The structure-activity relationship indicated that modifications at the carboxylic acid position could enhance anti-inflammatory effects .

Cytotoxicity and Cancer Research

The potential cytotoxic effects of this compound have been investigated in cancer research. It has been noted that certain benzodioxane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, compounds similar to this one have shown promise in inhibiting pathways critical for tumor growth .

Case Studies

- Study on Antioxidant Activity : A comparative analysis of various benzodioxane derivatives revealed that those with a bromine substitution at the 7-position exhibited enhanced antioxidant capacity compared to their non-brominated counterparts.

- Cytotoxicity in Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced the viability of human ovarian carcinoma cells by inducing apoptosis.

Propiedades

IUPAC Name |

6-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPSJWYHZMDSPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40982558 | |

| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6406-16-2 | |

| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.